1-(9H-fluoren-2-ylsulfonyl)indoline
Description
1-(9H-Fluoren-2-ylsulfonyl)indoline is a sulfonamide derivative of indoline, characterized by a fluorenylsulfonyl group attached to the indoline nitrogen. Sulfonyl groups are known to influence electronic properties, solubility, and binding affinity, making this compound a subject of interest in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C21H17NO2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(9H-fluoren-2-ylsulfonyl)-2,3-dihydroindole |
InChI |
InChI=1S/C21H17NO2S/c23-25(24,22-12-11-15-5-2-4-8-21(15)22)18-9-10-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-10,14H,11-13H2 |
InChI Key |
AXUCQMBHYLPJGA-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Benzylsulfonyl)indoline (BSI)
- Structure : Benzylsulfonyl group at the indoline nitrogen.
- Activity : Demonstrated potent inhibition of pancreatic cancer cell migration and invasion by targeting histone deacetylase (HDAC). BSI increased E-cadherin expression, a marker of epithelial-mesenchymal transition (EMT) suppression .
- Comparison : The fluorenylsulfonyl group in 1-(9H-fluoren-2-ylsulfonyl)indoline is bulkier and more aromatic than benzylsulfonyl. This could enhance HDAC binding affinity due to increased π-π interactions but may reduce cellular permeability due to higher molecular weight.
5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives
- Structure : Sulfonyl substituents at the indole C5 position (e.g., compounds 2 and 3 in ).
- Activity: Exhibited cytotoxic activity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines (IC₅₀ values: 0.8–1.2 μM). Small sulfonyl groups (methyl, aminosulfonyl) favored activity .
- Comparison : Unlike these C5-substituted indoles, this compound is N-substituted. Positional differences may alter target selectivity; N-sulfonyl groups are more likely to influence enzyme inhibition (e.g., HDACs), while C5-substituted derivatives may intercalate DNA.
1-(Methylsulfonyl)-5-boronate Indoline
- Structure : Methylsulfonyl and boronate ester groups at positions 1 and 5, respectively.
- Application : Used as a versatile building block in Suzuki-Miyaura cross-coupling reactions to introduce functional groups or modify molecular frameworks .
- Comparison : The fluorenylsulfonyl group in this compound could serve a similar role in coupling reactions, with the fluorene moiety providing steric bulk to direct regioselectivity.
Physicochemical Properties
Indolin-2-one (Oxindole)
- Structure : Ketone at the C2 position of indoline.
- Properties :
Metabolic Stability and Reactivity
- Indoline to Indole Conversion : DNT dioxygenase oxidizes indoline to indole, which is further metabolized to indigo in some systems .
- Implications : The fluorenylsulfonyl group may sterically hinder enzymatic oxidation of the indoline ring, improving metabolic stability compared to unsubstituted indolines.
Data Tables
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